An In-depth Technical Guide on the Synthesis and Characterization of AB-CHMINACA Metabolite M4-D4
An In-depth Technical Guide on the Synthesis and Characterization of AB-CHMINACA Metabolite M4-D4
This technical guide provides a comprehensive overview of the synthesis and characterization of AB-CHMINACA metabolite M4-D4 (1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid). This deuterated internal standard is crucial for the accurate quantification of the corresponding non-labeled metabolite M4 in forensic and clinical toxicology. This document is intended for researchers, scientists, and drug development professionals.
Introduction
AB-CHMINACA is a potent synthetic cannabinoid that has been associated with numerous adverse health effects. Like many synthetic cannabinoids, it undergoes extensive metabolism in the body, making the detection of its metabolites essential for confirming exposure. AB-CHMINACA metabolite M4 is a key carboxylic acid metabolite. The use of a stable isotope-labeled internal standard, such as AB-CHMINACA metabolite M4-D4, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations during sample preparation and analysis.[1]
Data Presentation
The following table summarizes the key quantitative data for AB-CHMINACA metabolite M4-D4.
| Property | Value | Reference |
| Formal Name | 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid | [2] |
| CAS Number | 2703812-37-5 | [2] |
| Molecular Formula | C₁₅H₁₄D₄N₂O₂ | [2] |
| Formula Weight | 262.3 g/mol | [2] |
| Purity | ≥98% | [2] |
| Formulation | A neat solid | [2] |
Experimental Protocols
Plausible Synthesis of AB-CHMINACA Metabolite M4-D4
Step 1: Deuteration of 1H-Indazole
A general method for the deuteration of a heterocyclic ring, such as indazole, involves a palladium-catalyzed reaction in a deuterated solvent.[3][4]
-
Reagents: 1H-indazole, Palladium on carbon (10% Pd/C), Deuterated acetic acid (CD₃CO₂D), Dioxane (anhydrous).
-
Procedure:
-
To a solution of 1H-indazole in anhydrous dioxane, add 10 mol% of Pd/C.
-
Add an excess of deuterated acetic acid to the mixture.
-
The reaction mixture is heated under reflux in a sealed vessel to a temperature above the boiling point of the solvent to facilitate the deuterium (B1214612) exchange.[3]
-
The reaction is monitored by NMR spectroscopy until sufficient deuterium incorporation at positions 4, 5, 6, and 7 of the indazole ring is observed.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 1H-indazole-d4.
-
Step 2: Synthesis of 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid (AB-CHMINACA Metabolite M4-D4)
This multi-step synthesis starts from the deuterated indazole.
-
Reagents: 1H-indazole-d4, (Bromomethyl)cyclohexane (B57075), Sodium hydride (NaH), N,N-Dimethylformamide (DMF), Carbon dioxide (CO₂), n-Butyllithium (n-BuLi), Tetrahydrofuran (THF).
-
Procedure:
-
N-Alkylation: 1H-indazole-d4 is deprotonated with a strong base like sodium hydride in an anhydrous solvent such as DMF. The resulting anion is then reacted with (bromomethyl)cyclohexane to yield 1-(cyclohexylmethyl)-1H-indazole-d4.
-
Carboxylation: The 1-(cyclohexylmethyl)-1H-indazole-d4 is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium, is added to deprotonate the C3 position of the indazole ring. Solid carbon dioxide (dry ice) is then added to the reaction mixture. Upon warming to room temperature, an acidic workup yields the desired product, 1-(cyclohexylmethyl)-1H-indazole-d4-3-carboxylic acid (AB-CHMINACA metabolite M4-D4).
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
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Characterization by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The identity and purity of the synthesized AB-CHMINACA metabolite M4-D4 can be confirmed using LC-MS/MS.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[5][6]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[6]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).[7]
-
Flow Rate: 0.3-0.5 mL/min.[1]
-
Injection Volume: 5-10 µL.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for AB-CHMINACA metabolite M4-D4 would be determined by infusing a standard solution into the mass spectrometer.
-
Visualizations
Synthesis Workflow of AB-CHMINACA Metabolite M4-D4
Caption: Plausible synthetic pathway for AB-CHMINACA metabolite M4-D4.
Cannabinoid Receptor Signaling Pathway
AB-CHMINACA is a potent agonist of the CB₁ and CB₂ receptors, which are G protein-coupled receptors (GPCRs).[8] The canonical signaling pathway involves the inhibition of adenylyl cyclase.
Caption: Simplified CB1/CB2 receptor signaling pathway activated by AB-CHMINACA.[9]
Analytical Workflow for M4-D4 Characterization
A typical workflow for the analysis of AB-CHMINACA metabolite M4-D4 in a research or forensic setting is outlined below.
Caption: General analytical workflow for the characterization of AB-CHMINACA metabolite M4-D4.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. US7517990B2 - Method for deuteration of a heterocyclic ring - Google Patents [patents.google.com]
- 4. Programmable Deuteration of Indoles via Reverse Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. AB-CHMINACA - Wikipedia [en.wikipedia.org]
- 9. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
